
5-(4-Fluorophenyl)-1,2,4-triazin-3-amine
Übersicht
Beschreibung
5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (5-FPTA) is an organic compound with the molecular formula C7H6FN3. It is a white solid with a melting point of 159-161°C and a boiling point of 282-284°C. 5-FPTA is a member of the triazine family of compounds, and is used in a variety of scientific research applications. It is a versatile compound that is used as a precursor to a wide range of compounds, as well as a reagent in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Medicinal Chemistry
- Application : The compound 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole has been synthesized and studied for its potential as an anti-breast cancer agent .
- Method of Application : The compound was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
- Results : Molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .
-
Scientific Field: Organic Chemistry
- Application : The compound 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole has been synthesized and its structure studied .
- Method of Application : The details of the synthesis process are not provided in the available information .
- Results : The structure of the synthesized compound was confirmed by spectroscopic analysis .
-
Scientific Field: Pharmaceutical Sciences
- Application : Indole derivatives, which are structurally similar to “5-(4-Fluorophenyl)-1,2,4-triazin-3-amine”, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Method of Application : The specific methods of application vary depending on the specific derivative and its intended use .
- Results : The results also vary widely, but in general, indole derivatives have shown promising results in a variety of biological applications .
-
Scientific Field: Organic Chemistry
-
Scientific Field: Medicinal Chemistry
-
Scientific Field: Organic Chemistry
- Application : Pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are structurally similar to “5-(4-Fluorophenyl)-1,2,4-triazin-3-amine”, have attracted a great deal of attention in material science recently due to their significant photophysical properties .
- Method of Application : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of these compounds .
- Results : The results vary widely, but in general, these compounds have shown promising results in a variety of applications .
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4/c10-7-3-1-6(2-4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJSACLSZOMWMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-1,2,4-triazin-3-amine | |
CAS RN |
107128-47-2 | |
| Record name | 5-(4-fluorophenyl)-1,2,4-triazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

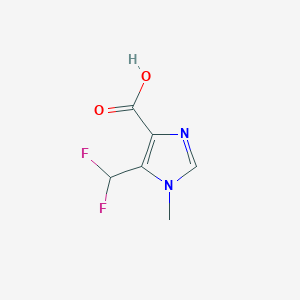
![4-fluoro-N-[6-(propylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2414976.png)
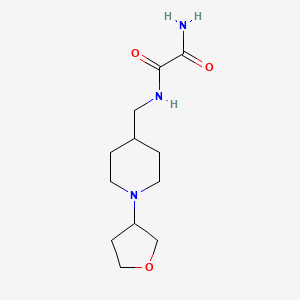
![3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2414980.png)
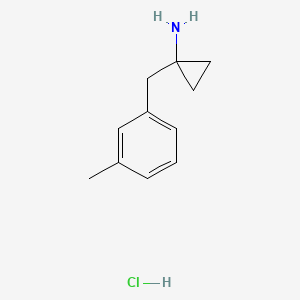
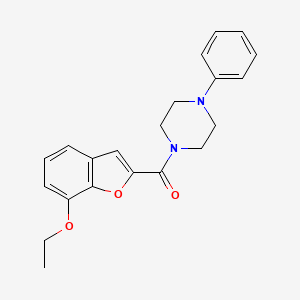
![1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2414984.png)
![methyl 4-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2414989.png)
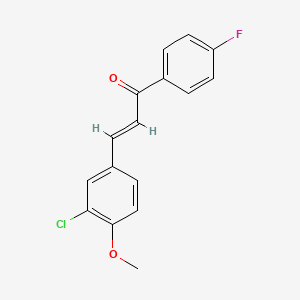

![3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2414993.png)
![Methyl 2-[2-(4-bromobenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2414994.png)
![N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2414997.png)
![[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2414998.png)